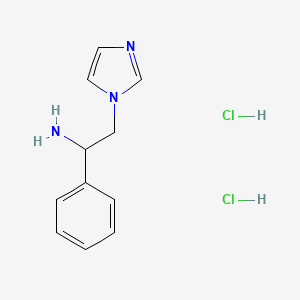

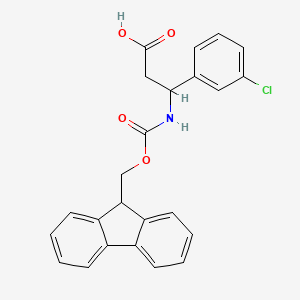

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Overview

Description

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, also known as phenyl-2-imidazoline (PI), is a synthetic organic compound that has gained attention in the scientific research community for its potential pharmacological properties. PI is a derivative of imidazoline, a class of compounds that has been found to exhibit various biological activities, including antihypertensive, antidiabetic, and anti-inflammatory effects. In

Scientific Research Applications

Antifungal Activity

This compound has been synthesized and evaluated for its antifungal activity, particularly against Candida albicans and non-albicans Candida species strains. The aromatic ester and carbamate derivatives of this compound show potential as antifungal agents .

Inhibition of P-45017α

Derivatives of 2-imidazol-1-yl-1-phenyl-ethanone, which is structurally related to the dihydrochloride salt , have been studied as potential novel inhibitors of 17α-hydroxylase/17,20-lyase (P-45017α) . This enzyme is crucial in steroidogenesis, and its inhibition can be significant in treating diseases like prostate cancer .

Blocking AQ Signal Reception

Compounds based on this structure have been used to pharmacologically block AQ signal reception at the level of PqsR , leading to a reduced transcription of pqsA-lux genes. This reduction in luminescence readout is significant in the context of quorum sensing and bacterial communication .

Antioxidant Potential

Imidazole derivatives have been synthesized and evaluated for their antioxidant potential using assays like DPPH. These compounds, including those related to 2-imidazol-1-yl-1-phenyl-ethylamine, have shown good scavenging potential, comparable to ascorbic acid .

Synthesis and Therapeutic Potential

The imidazole ring, a part of this compound’s structure, has been studied extensively for its therapeutic potential. It has notable physical properties like intramolecular hydrogen bonding and has been synthesized through various methods for medical applications .

Structural Studies

Methods for synthesizing related compounds and studying their electronic and spatial structures theoretically and experimentally have been developed. Such studies are crucial for understanding the molecular interactions and designing drugs with specific target actions .

Mechanism of Action

Target of Action

It is known that imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the compound may interact with a variety of targets depending on the specific derivative and its functional groups.

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways may be affected .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may induce various molecular and cellular changes depending on the specific derivative and its functional groups .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole compounds .

properties

IUPAC Name |

2-imidazol-1-yl-1-phenylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-11(8-14-7-6-13-9-14)10-4-2-1-3-5-10;;/h1-7,9,11H,8,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLIUHLROTWPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CN=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592104 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride | |

CAS RN |

24169-73-1 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1603331.png)

![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)

![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)